2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide
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Description
The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide” is a derivative of benzofuran [3,2-D]pyrimidine . It is part of a series of compounds that were designed and synthesized for their inhibition on PARP enzyme activity . The molecular formula of the compound is C12H8N2O3S .
Synthesis Analysis
The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves a series of reactions . The structure-activity relationship of PARP-1 inhibitors was summarized, and a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized, and biologically evaluated on their inhibition on PARP enzyme activity .Molecular Structure Analysis
The molecular structure of the compound is derived from benzofuran [3,2-D]pyrimidine . The compound contains a benzofuran [3,2-D]pyrimidine core with a thiosemicarbazide or its analogs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of reactions that lead to the formation of the benzofuran [3,2-D]pyrimidine core . The reactions are facilitated by the presence of a thiosemicarbazide or its analogs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.27 . Other physical and chemical properties are not available in the retrieved papers.Mechanism of Action
Future Directions
The compound and its derivatives have shown promising results as PARP-1 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their biological activity and reduce toxicity. Additionally, more comprehensive studies could be conducted to fully understand the mechanism of action of these compounds .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c20-11(19-15-16-5-6-22-15)7-23-14-13-12(17-8-18-14)9-3-1-2-4-10(9)21-13/h1-6,8H,7H2,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFHXKGMZRDMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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